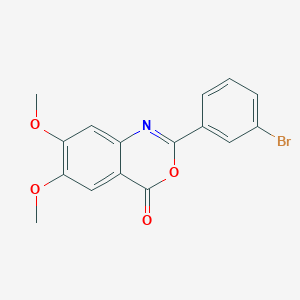
2-(4-Phenoxyphenoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenoxyphenoxy)benzoic acid, also known as PPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPBA is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Mécanisme D'action
The mechanism of action of 2-(4-Phenoxyphenoxy)benzoic acid is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(4-Phenoxyphenoxy)benzoic acid has been shown to inhibit the production of prostaglandins, which are mediators of inflammation. 2-(4-Phenoxyphenoxy)benzoic acid has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(4-Phenoxyphenoxy)benzoic acid has been shown to have anti-inflammatory and anticancer effects in vitro and in vivo. In animal studies, 2-(4-Phenoxyphenoxy)benzoic acid has been shown to reduce inflammation and pain in models of arthritis and to inhibit the growth of tumors in models of cancer. 2-(4-Phenoxyphenoxy)benzoic acid has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-Phenoxyphenoxy)benzoic acid is its ease of synthesis and availability. 2-(4-Phenoxyphenoxy)benzoic acid can be synthesized in a few steps from commercially available starting materials. Another advantage of 2-(4-Phenoxyphenoxy)benzoic acid is its low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of 2-(4-Phenoxyphenoxy)benzoic acid is its poor solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on 2-(4-Phenoxyphenoxy)benzoic acid. One direction is to further investigate its mechanism of action and its potential as an anti-inflammatory and anticancer agent. Another direction is to explore its potential as a building block for the synthesis of novel materials and polymers. Additionally, 2-(4-Phenoxyphenoxy)benzoic acid could be further modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Méthodes De Synthèse
2-(4-Phenoxyphenoxy)benzoic acid can be synthesized by reacting 4-bromophenol with 4-phenoxyphenol in the presence of a base such as potassium carbonate and a catalyst such as copper(I) iodide. The resulting intermediate is then reacted with benzoic acid to form 2-(4-Phenoxyphenoxy)benzoic acid. The synthesis of 2-(4-Phenoxyphenoxy)benzoic acid is a multistep process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
2-(4-Phenoxyphenoxy)benzoic acid has been studied for its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In materials science, 2-(4-Phenoxyphenoxy)benzoic acid has been used as a building block for the synthesis of liquid crystals and polymers. In organic synthesis, 2-(4-Phenoxyphenoxy)benzoic acid has been used as a reagent for the preparation of various compounds such as esters and amides. In medicinal chemistry, 2-(4-Phenoxyphenoxy)benzoic acid has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells.
Propriétés
Nom du produit |
2-(4-Phenoxyphenoxy)benzoic acid |
|---|---|
Formule moléculaire |
C19H14O4 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2-(4-phenoxyphenoxy)benzoic acid |
InChI |
InChI=1S/C19H14O4/c20-19(21)17-8-4-5-9-18(17)23-16-12-10-15(11-13-16)22-14-6-2-1-3-7-14/h1-13H,(H,20,21) |
Clé InChI |
GFPBQFJXNMDZEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)


![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)




![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)

![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


